molecular formula C33H29FN6O4S2 B11462344 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No.: B11462344
M. Wt: 656.8 g/mol
InChI Key: BNLGYYXXWRPVCH-UHFFFAOYSA-N
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Description

The compound “N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a triazole ring, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by the introduction of the fluorobenzamide group. Typical reaction conditions may include:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of Triazole Ring: This can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Introduction of Fluorobenzamide Group: This step may involve the reaction of a fluorobenzoic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring may be susceptible to oxidation under certain conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorobenzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. The presence of the pyrazole and triazole rings suggests possible activity as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The fluorobenzamide moiety is often found in drugs due to its ability to enhance bioavailability and metabolic stability.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-chlorobenzamide
  • N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-bromobenzamide

Uniqueness

The uniqueness of the compound lies in the specific combination of functional groups and the presence of the fluorobenzamide moiety, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C33H29FN6O4S2

Molecular Weight

656.8 g/mol

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C33H29FN6O4S2/c1-43-27-15-8-13-23(31(27)44-2)26-18-25(28-16-9-17-45-28)38-40(26)30(41)20-46-33-37-36-29(39(33)21-10-4-3-5-11-21)19-35-32(42)22-12-6-7-14-24(22)34/h3-17,26H,18-20H2,1-2H3,(H,35,42)

InChI Key

BNLGYYXXWRPVCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC=C5F)C6=CC=CS6

Origin of Product

United States

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